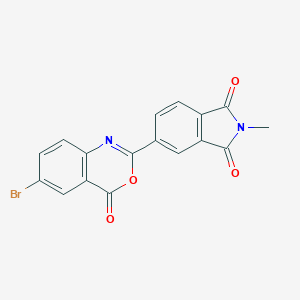
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione, also known as BRD4 inhibitor, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor exerts its pharmacological effects by selectively binding to the bromodomain of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione, thereby inhibiting its activity. The bromodomain is a conserved protein domain that recognizes acetylated lysine residues on histones, leading to the recruitment of other chromatin-modifying proteins and the regulation of gene expression. By inhibiting the bromodomain, 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor can disrupt the interaction between 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione and chromatin, leading to the suppression of gene expression.
Biochemical and Physiological Effects:
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor has been shown to have various biochemical and physiological effects, including the suppression of tumor growth, inflammation, and immune response. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage response. In addition, 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor has several advantages for lab experiments, including its high potency and selectivity, as well as its well-characterized mechanism of action. However, it also has some limitations, including its low solubility and stability, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the development of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor, including the optimization of its pharmacokinetic properties, the identification of new therapeutic targets, and the development of combination therapies. In addition, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
The synthesis of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor involves several steps, including the reaction of 4-bromo-2-hydroxybenzaldehyde with 2-aminobenzoic acid to form 6-bromo-4-hydroxy-2-(2-carboxyphenyl)benzoxazole. This intermediate is then reacted with methyl anthranilate to form 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione, a protein that plays a crucial role in the regulation of gene expression. By inhibiting 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione, 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor can modulate the expression of various genes, leading to the suppression of tumor growth, inflammation, and other disease-related processes.
Eigenschaften
Produktname |
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione |
|---|---|
Molekularformel |
C17H9BrN2O4 |
Molekulargewicht |
385.2 g/mol |
IUPAC-Name |
5-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C17H9BrN2O4/c1-20-15(21)10-4-2-8(6-11(10)16(20)22)14-19-13-5-3-9(18)7-12(13)17(23)24-14/h2-7H,1H3 |
InChI-Schlüssel |
SWOINTZTAGVBAW-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=O)O3 |
Kanonische SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide](/img/structure/B303050.png)
![2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide](/img/structure/B303051.png)

![4-(2,4-dichlorophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303059.png)
![2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid](/img/structure/B303060.png)


![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B303063.png)

![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)


![Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B303069.png)